4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound with the molecular formula C10H8ClN3O and a molecular weight of 221.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a pyridinyl group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate or sodium hydroxide, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyridinyl ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups at the 4-position.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Piperidine derivatives with reduced aromaticity.
Scientific Research Applications
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: As a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-5-methoxy-2-(2-thiazolyl)pyrimidine: Similar structure but with a thiazole ring instead of a pyridine ring.
4-Chloro-5-methoxy-2-(2-pyridyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
4-Chloro-5-methoxy-2-(2-pyridyl)imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-chloro-5-methoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-4-2-3-5-12-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRCJACYHBCHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376987 |
Source
|
Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-82-0 |
Source
|
Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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